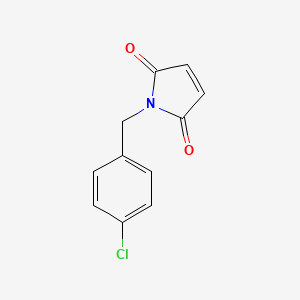

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione

Beschreibung

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione is a maleimide derivative featuring a para-chlorobenzyl substituent on the pyrrole-2,5-dione (maleimide) core. This compound has garnered attention in medicinal chemistry due to its antineoplastic activity, particularly as a kinase inhibitor . Its synthesis typically involves coupling para-chlorobenzylamine with dichlorofuran derivatives under controlled conditions .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKNINBFRMHMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368435 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34569-29-4 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Similar compounds such as pyraclostrobin, which is a quinone outside inhibitor (qoi)-type fungicide, are used against botrytis cinerea and alternaria alternata. Another compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has been reported to have antileishmanial and antimalarial activities.

Mode of Action

Pyraclostrobin, a similar compound, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain.

Biochemical Pathways

Pyraclostrobin, a similar compound, disrupts important cellular biochemical processes by inhibiting mitochondrial respiration.

Biochemische Analyse

Biochemical Properties

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially modulating oxidative stress in cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce reactive oxygen species (ROS) levels in dopaminergic neurons, thereby protecting cells from oxidative stress. Additionally, this compound can enhance the levels of reduced glutathione, a critical antioxidant in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase. This binding interaction enhances the activity of these enzymes, leading to increased detoxification of ROS. Furthermore, this compound may inhibit or activate specific signaling pathways, resulting in changes in gene expression that promote cellular protection against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its protective effects against oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress and detoxification processes. For instance, the compound’s interaction with glutathione-related enzymes suggests its involvement in the glutathione metabolic pathway. This interaction can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with target biomolecules, thereby modulating its biochemical and cellular effects.

Biologische Aktivität

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole-2,5-dione family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with suitable benzyl chloride derivatives. The process often employs nucleophilic substitution reactions to introduce the chlorophenylmethyl group onto the pyrrole ring.

Anticancer Activity

Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : A study demonstrated that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines such as HCT-116 and MCF-7, with GI50 values in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M) .

- Mechanism of Action : These compounds are believed to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to their inhibition and subsequent reduction in tumor growth .

Antimicrobial Activity

Pyrrole derivatives have also shown promise as antimicrobial agents:

- Broad Spectrum : Compounds similar to this compound have been tested against various bacterial strains, demonstrating MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, these compounds have been noted for their anti-inflammatory effects:

- Cytokine Inhibition : Similar structures have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins in vitro .

Case Study 1: Anticancer Efficacy

A specific derivative of pyrrole-2,5-dione was evaluated for its efficacy against colon cancer using a rat model. The compound demonstrated significant inhibition of tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing

In a laboratory setting, various pyrrole derivatives were screened for their antibacterial properties. The results indicated that certain compounds had superior activity against resistant strains of bacteria compared to traditional antibiotics .

Data Tables

| Compound | GI50 (M) | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | ~1.0–1.6 × 10⁻⁸ | 3.12 - 12.5 | Anticancer & Antimicrobial |

| Derivative A | ~2.0 × 10⁻⁷ | 6.25 | Anticancer |

| Derivative B | ~5.0 × 10⁻⁹ | 12.5 | Antimicrobial |

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzylamine with maleic anhydride or similar reagents. The structural characterization of the compound is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, the presence of characteristic carbonyl groups can be detected in the IR spectrum, while NMR provides insights into the hydrogen and carbon environments within the molecule .

Anticancer Properties

Research indicates that derivatives of 1H-pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds derived from this compound demonstrate enhanced activity against breast cancer cells (MCF-7) and liver cancer cells (HepG-2) compared to standard chemotherapeutic agents like doxorubicin .

A specific study synthesized several chalcone-imide derivatives based on this pyrrole compound, which were tested for their anticancer efficacy. The results indicated that these derivatives not only inhibited cancer cell growth but also induced apoptosis in targeted cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Various derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science. Its derivatives are being explored for use in organic electronics and photonic devices due to their electronic properties. For instance, compounds incorporating this pyrrole moiety have been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Anticancer Activity

A series of studies conducted by researchers synthesized various derivatives of this compound and evaluated their anticancer potential. The compounds were subjected to MTT assays to assess cell viability against MCF-7 and HepG-2 cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than those of conventional drugs, indicating a promising avenue for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound's derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting that these compounds could serve as potential candidates for new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS 1081-17-0)

- Structure : The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing chloro (-Cl) group in the target compound.

- Synthesis : Achieved in 70% yield via reactions involving methoxyphenyl-substituted amines, indicating higher efficiency than some chloro derivatives .

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione (CAS 140481-02-3)

- Structure : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and lipophilic.

- Impact : Enhanced metabolic stability and membrane permeability compared to the chloro analog, making it suitable for drug candidates targeting intracellular kinases .

1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione (CAS 303034-95-9)

- Structure: Incorporates a benzyl group, chloro substituent, and fluoroanilino side chain.

- Impact: The additional fluoroanilino moiety may enable dual kinase inhibition or allosteric modulation, broadening therapeutic applications .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Key Feature |

|---|---|---|---|---|

| 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione | 233.67 | Not reported | ~2.5 | High electrophilicity |

| 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | 203.19 | Not reported | ~1.8 | Reduced reactivity |

| 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | 205.63 | 92–96 | ~2.2 | Aldehyde functionality |

- Melting Points : The carbaldehyde derivative (92–96°C) has a higher melting point than the parent pyrrole (88–91°C), likely due to intermolecular hydrogen bonding .

Vorbereitungsmethoden

Classical Condensation of 4-Chlorobenzylamine with Maleic Anhydride Derivatives

A common and effective approach involves the condensation of 4-chlorobenzylamine with maleic anhydride or its derivatives. This reaction typically proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the pyrrole-2,5-dione ring.

- Reaction conditions: Reflux in polar solvents such as acetic acid or dimethylformamide (DMF) at temperatures ranging from 80 to 120 °C.

- Catalysts: Acidic catalysts like acetic acid or Lewis acids may be used to promote ring closure.

- Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques (silica gel column chromatography with hexane/ethyl acetate) are employed to isolate the pure compound.

- Yields: Optimized conditions yield over 75% product, with purity exceeding 95% as confirmed by HPLC and NMR analyses.

Microwave-Assisted Synthesis

Microwave irradiation has been explored as a method to accelerate the synthesis of pyrrole-2,5-dione derivatives, including analogs of this compound.

- Advantages: Significantly reduced reaction times (15–20 minutes) compared to conventional reflux (2 hours).

- Reaction setup: Dichloromaleic anhydride and 4-chlorobenzylamine in ethanol with acetic acid as catalyst under microwave dielectric heating.

- Yields: Comparable or improved yields (up to 70%) with enhanced energy efficiency.

- Limitations: Requires specialized microwave reactors; scalability needs further validation.

Stepwise Synthesis via 3,4-Dichloro-1H-pyrrole-2,5-dione Intermediates

Some methods involve preparing 3,4-dichloro-1H-pyrrole-2,5-dione derivatives first, followed by substitution reactions with 4-chlorobenzylamine or related amines.

- Procedure: Reaction of 3,4-dichloromaleic anhydride with 4-chlorobenzylamine in ethanol at 50–80 °C for 2 hours.

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

- Purification: Recrystallization or silica gel chromatography.

- Yields: High yields (above 80%) reported with good purity.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 80–120 °C | Higher temperatures favor cyclization but may cause side reactions if excessive |

| Solvent | Acetic acid, DMF, Ethanol | Polar solvents improve solubility and reaction rate |

| Molar ratio (amine:anhydride) | 1:1 to 1:1.2 | Slight excess of amine improves conversion |

| Reaction time | 2 hours (conventional), 15–20 min (microwave) | Microwave reduces time significantly |

| Catalyst | Acetic acid, Lewis acids | Catalysts enhance ring closure efficiency |

| Purification method | Recrystallization, chromatography | Critical for removing impurities and obtaining high purity |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ¹H NMR in DMSO-d₆ shows aromatic protons at δ 7.4–7.6 ppm, pyrrole protons at δ 6.8–7.0 ppm, and methylene protons adjacent to nitrogen around δ 4.5–5.0 ppm.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm confirm purity >95%.

- Mass Spectrometry (MS): Electrospray ionization (ESI) shows molecular ion peak [M+H]⁺ consistent with molecular weight 221.64 g/mol.

- Infrared Spectroscopy (IR): Characteristic imide carbonyl stretches near 1720 cm⁻¹ and 1660 cm⁻¹ confirm pyrrole-2,5-dione structure.

Comparative Summary of Preparation Methods

| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional reflux (Acetic acid/DMF) | 2 hours | 75–85 | Well-established, scalable | Longer reaction time |

| Microwave-assisted synthesis | 15–20 minutes | 65–70 | Rapid, energy-efficient | Requires microwave reactor |

| Stepwise via dichloropyrrole intermediates | 2 hours | 80–90 | High yield, good purity | Multi-step, requires intermediate |

Research Findings and Notes

- Optimization studies indicate that solvent polarity and temperature are critical for maximizing yield and purity.

- Microwave-assisted synthesis is promising for rapid laboratory-scale preparation but needs further industrial scale-up studies.

- Purification by recrystallization from ethanol/water is effective for removing side products.

- The presence of the 4-chlorophenylmethyl substituent influences the electronic properties of the pyrrole ring, affecting reactivity during synthesis and subsequent functionalization.

Q & A

Q. What are the common synthetic routes for preparing 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione?

- Methodological Answer : The synthesis typically involves cyclization of substituted maleic anhydride derivatives with 4-chlorobenzylamine. For example, reacting maleic anhydride with 4-chlorobenzylamine under reflux in acetic acid can yield the pyrrole-2,5-dione core. Subsequent functionalization via alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) may introduce substituents. Carboxylic acid derivatives of similar structures, such as 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid, are synthesized using cyclocondensation with ketones or aldehydes . Optimization of reaction conditions (temperature, solvent, catalyst) is critical to avoid side products like dimerized intermediates .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : 1H/13C NMR : The 4-chlorophenyl group shows aromatic protons as a doublet (δ ~7.3–7.5 ppm) due to coupling with the chlorine atom. The pyrrole dione ring protons appear as singlet(s) near δ 6.8–7.0 ppm. FT-IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ confirm the dione structure. HPLC-MS : Used to assess purity and molecular ion peaks ([M+H]+ or [M−H]−). For advanced characterization, single-crystal XRD (as in related pyrrole-diones) resolves bond angles and dihedral angles between the chlorophenyl and pyrrole rings .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies should evaluate sensitivity to light, humidity, and temperature. For example, analogs like 2,5-diphenyl-1H-pyrrole degrade under UV light due to π-conjugation disruption. Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability testing (40°C/75% RH for 1–3 months) can predict shelf life. Monitor via HPLC for decomposition products, such as hydrolyzed carboxylic acids or dimerized byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the pyrrole-2,5-dione core?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl on the phenyl ring) increase electrophilicity of the dione carbonyls, enhancing nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT) on analogs show that substituents alter HOMO-LUMO gaps, affecting charge-transfer properties. For instance, thienyl substituents (as in 2,5-di(2-thienyl)-1H-pyrrole) lower the LUMO, making the compound more reactive in Diels-Alder reactions .

Q. What computational methods are employed to model molecular interactions and conformational stability?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometries and electrostatic potential surfaces. For crystallographic validation, compare computed dihedral angles (e.g., between the chlorophenyl and pyrrole rings) with XRD data. Molecular dynamics simulations (e.g., in water/ethanol) assess solvation effects on stability. Studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate demonstrate how methoxy groups influence intramolecular hydrogen bonding .

Q. How can regioselectivity challenges during functionalization be addressed?

- Methodological Answer : Regioselective alkylation or arylation requires directing groups or catalysts. For example, palladium-catalyzed C–H activation on the pyrrole ring can target specific positions. In ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, steric hindrance from the dipentylamino group directs functionalization to the less hindered carbonyl position . Screening solvents (polar aprotic vs. protic) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) also modulates selectivity.

Q. What analytical strategies identify byproducts in multi-step synthesis?

- Methodological Answer : Use LC-MS/MS to detect trace impurities. For example, dimerization byproducts (e.g., bis-pyrrole derivatives) are identified via molecular ion peaks at twice the expected m/z. NMR diffusion-ordered spectroscopy (DOSY) distinguishes monomeric vs. aggregated species. In cases of regiochemical ambiguity, NOESY or COSY correlations map spatial proximity of protons .

Q. How does crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal XRD provides bond lengths, angles, and packing interactions. For 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, XRD confirmed a dihedral angle of 78.22° between the methoxyphenyl and dione rings, explaining steric hindrance to planarization. Disorder in crystal lattices (e.g., in ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives) is resolved using SHELXL refinement tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.